Lipophilicity Comparison: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone vs. Pyridin-4-yl and Thiophene Analogs
The target compound exhibits an XLogP3-AA of 0.9, whereas the closely related (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone and (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone show XLogP3-AA values of 0.7 and 1.3, respectively [1][2][3]. This quantifies how the nitrogen position in the pyridine ring modulates overall lipophilicity.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Pyridin-4-yl analog (XLogP3-AA = 0.7); Thiophen-3-yl analog (XLogP3-AA = 1.3) |
| Quantified Difference | ΔXLogP3-AA = +0.2 versus pyridin-4-yl; ΔXLogP3-AA = -0.4 versus thiophen-3-yl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of this magnitude can translate into significantly different membrane permeability, off-target binding, and solubility profiles, directly impacting hit-to-lead prioritization.
- [1] PubChem. (2025). Compound Summary for CID 119100397. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 119100398: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 119100399: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone. National Center for Biotechnology Information. View Source
